molecular formula C7H10ClN3O B7853575 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one

5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7853575
M. Wt: 187.63 g/mol
InChI Key: VNTUIOFVQNTWQJ-UHFFFAOYSA-N
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Description

5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one is a chemical compound with a unique structure and significant biological activity.

Preparation Methods

The synthesis of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods:

  • Synthetic Routes: : The compound is typically synthesized through a series of chemical reactions that involve the use of halogenated hydrocarbons and catalysts. For example, one method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst .

  • Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

  • Reduction: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride .

  • Substitution: : Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by using specific catalysts and reagents .

Scientific Research Applications

5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

  • Chemistry: : The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

  • Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to have significant effects on cell signaling pathways and gene expression.

  • Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

  • Industry: : this compound is used in the development of new materials and industrial processes. Its unique properties make it valuable for applications in fields such as materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .

Properties

IUPAC Name

5-chloro-6-(dimethylamino)-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTUIOFVQNTWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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